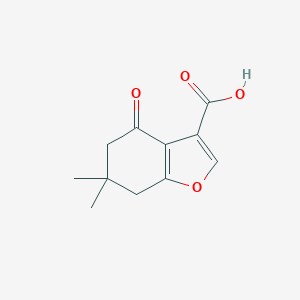

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid

Overview

Description

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid, commonly known as DMTBCA, is a versatile compound that has been used in a variety of scientific research applications. It is a cyclic carboxylic acid that is derived from the natural product benzofuran and has been found to possess a wide range of properties, including antifungal, anti-inflammatory, and antimicrobial activities. It is also known to have potential for use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. DMTBCA is of great interest to researchers due to its unique structure and potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Biological Activity and Bioactive Compounds

Carboxylic acids derived from plants, including benzofuran compounds, have demonstrated a range of biological activities. These include antioxidant, antimicrobial, and cytotoxic properties. Structural variations in these compounds significantly influence their bioactivity, with some showing pronounced antimicrobial and anti-cancer properties. This suggests potential applications in developing new therapeutic agents and in understanding the role of these compounds in biological systems (Godlewska-Żyłkiewicz et al., 2020).

Benzofuran Derivatives and Bioactivity

Benzofuran compounds, a class to which the subject compound belongs, have been extensively studied for their diverse biological activities. These include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The synthesis of these compounds has evolved over time, allowing for the construction of complex benzofuran derivatives. The bioactivity of these compounds is closely related to their structural characteristics, indicating potential applications in pharmaceutical research for the development of novel therapeutic agents (Miao et al., 2019).

Pharmacology and Toxicology of Benzofuran and Benzodifurans

While primarily focused on psychoactive substances, research into benzofurans and benzodifurans provides insight into the pharmacological and toxicological profiles of these compounds. These studies underscore the need for comprehensive understanding and guidelines to manage intoxications and other medical conditions potentially associated with these compounds (Barceló & Gomila, 2018).

Biocatalyst Inhibition by Carboxylic Acids

The role of carboxylic acids in biocatalyst inhibition is significant, especially in the context of microbial production of biorenewable fuels and chemicals. Understanding the mechanisms through which carboxylic acids inhibit microbial growth and metabolism is crucial for metabolic engineering and developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Carboxylic Acids in Atmospheric Aerosols

Research into dicarboxylic acids and related compounds in atmospheric aerosols sheds light on their molecular distributions, sources, and transformation pathways. This information is crucial for understanding environmental impact and for the development of strategies to monitor and mitigate pollution (Kawamura & Bikkina, 2016).

Solvent Developments for Carboxylic Acids

The study of solvents for the extraction of carboxylic acids from aqueous streams is vital for various industrial processes, including the production of bio-based plastics. Advances in solvent technology can lead to more efficient and environmentally friendly processes for carboxylic acid recovery and purification (Sprakel & Schuur, 2019).

Mechanism of Action

Pharmacokinetics

Based on its chemical structure, it can be predicted that the compound has a molecular weight of 20821 , which could influence its absorption and distribution. Its LogP value of 1.91 suggests that it is moderately lipophilic, which could affect its ability to cross cell membranes.

properties

IUPAC Name |

6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)3-7(12)9-6(10(13)14)5-15-8(9)4-11/h5H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFZRZSHOMWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=CO2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355355 | |

| Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121625-78-3 | |

| Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

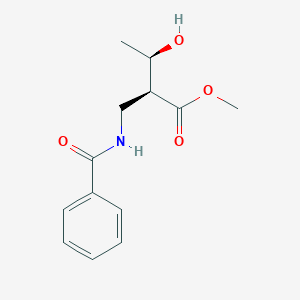

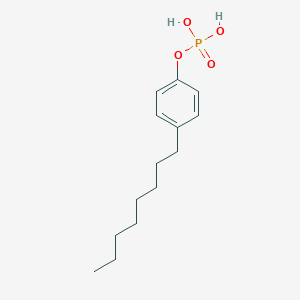

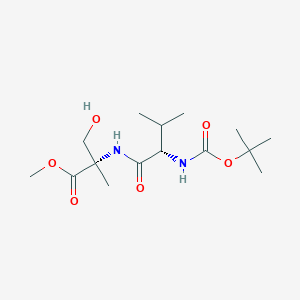

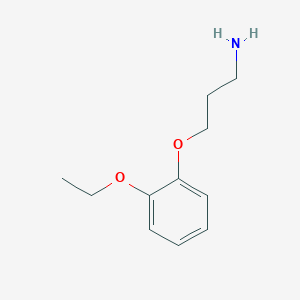

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)